

Application Notes and Protocols for DQP-1105 in Mouse Models

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Compound of Interest

Compound Name: DQP-1105

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These application notes provide a comprehensive overview of the use of **DQP-1105**, a selective negative allosteric modulator of GluN2C- and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, in mouse models. The information is intended to guide researchers in designing and executing preclinical studies.

Introduction

DQP-1105 is a potent and selective antagonist for NMDA receptors containing the GluN2C and GluN2D subunits.^{[1][2][3]} It acts as a noncompetitive, voltage-independent antagonist.^{[1][2][3]} Due to the specific expression patterns and physiological roles of GluN2C and GluN2D subunits in the central nervous system, **DQP-1105** is a valuable tool for investigating their function in various neurological and psychiatric disorders. Preclinical studies in mouse models have utilized **DQP-1105** to explore its therapeutic potential, particularly in conditions like epilepsy.^[1]

Mechanism of Action

DQP-1105 selectively inhibits NMDA receptors containing GluN2C and GluN2D subunits.^{[1][2][3]} The inhibition is noncompetitive, meaning it does not compete with the binding of the co-agonists glutamate or glycine.^{[1][2][3]} The potency of **DQP-1105** is dependent on the presence of glutamate, with its affinity for the receptor increasing after glutamate binding.^{[1][4]} This

suggests that **DQP-1105** may be particularly effective at modulating receptor activity during periods of high glutamatergic transmission.

The primary mechanism involves **DQP-1105** binding to a site on the GluN2 subunit, which reduces the frequency of channel openings without affecting the mean open time or single-channel conductance.[2][3] This leads to a reduction in calcium influx through the NMDA receptor channel, thereby modulating downstream signaling pathways involved in neuronal excitability, synaptic plasticity, and cell survival.[5]

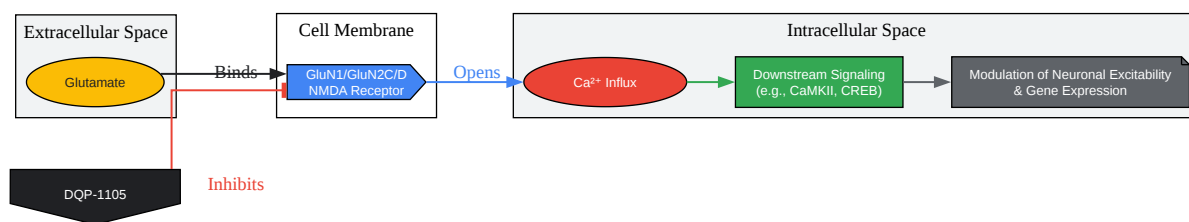
Quantitative Data

The following table summarizes the key in vitro and in vivo parameters for **DQP-1105** based on available literature.

| Parameter | Value | Species/System | Reference |
|----------------------|----------------------|-----------------------|-----------|
| IC50 (GluN2C) | 7.0 μ M | Recombinant receptors | [1] |
| IC50 (GluN2D) | 2.7 μ M | Recombinant receptors | [1] |
| In vivo Dosage | 28 mg/kg | Mouse | [1][6] |
| Administration Route | Intraperitoneal (IP) | Mouse | [1][6] |

Signaling Pathway

The signaling pathway modulated by **DQP-1105** involves the antagonism of GluN2C/D-containing NMDA receptors, which are predominantly expressed in specific neuronal populations and play a crucial role in regulating neuronal excitability and development.



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Caption: **DQP-1105** inhibits GluN2C/D NMDA receptors, reducing Ca²⁺ influx and downstream signaling.

Experimental Protocols

Protocol 1: Preparation of DQP-1105 for In Vivo Administration

This protocol is adapted from a study investigating the role of GluN2C/D receptors in cortical interneuron maturation.[6]

Materials:

- **DQP-1105** powder
- Dimethyl sulfoxide (DMSO)
- Ethanol (95%)
- Tween 80
- Polyethylene glycol 400 (PEG 400)
- Sterile 0.9% saline

- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator

Procedure:

- Prepare Stock Solution: Dissolve **DQP-1105** in DMSO to a stock concentration of 100 mM.
- Prepare Vehicle Solution: Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.
- Dilute to Final Concentration: Before injection, dilute the 100 mM **DQP-1105** stock solution in the vehicle to a final concentration of 5 mM. The final concentration of DMSO should be less than 5%.
- Solubilization: Warm the final **DQP-1105** solution and sonicate it to ensure complete dissolution.
- Administration: Administer the solution immediately after preparation.

Protocol 2: Intraperitoneal (IP) Injection in Adult Mice

This protocol provides a general guideline for IP injection in adult mice.^{[7][8][9][10]}

Materials:

- Prepared **DQP-1105** solution
- Sterile syringe (1 ml)
- Sterile needle (25-27 gauge)
- 70% ethanol or other appropriate antiseptic
- Animal scale

Procedure:

- Weigh the mouse: Accurately determine the body weight of the mouse to calculate the correct injection volume.
- Calculate Injection Volume: Based on the desired dosage of 28 mg/kg and the 5 mM concentration of the **DQP-1105** solution, calculate the required volume. For a 25g mouse, the dose would be 0.7 mg.
- Restrain the mouse: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.
- Identify Injection Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.
- Disinfect the area: Swab the injection site with 70% ethanol.
- Insert the needle: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
- Aspirate: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
- Inject the solution: Slowly and steadily inject the **DQP-1105** solution.
- Withdraw the needle: Withdraw the needle and return the mouse to its cage.
- Monitor the animal: Observe the mouse for any signs of distress or adverse reactions following the injection.

Protocol 3: Intraperitoneal (IP) Injection in Neonatal Mice

This protocol is for administering **DQP-1105** to neonatal mice, as described in developmental studies.^{[6][11]}

Materials:

- Prepared **DQP-1105** solution
- Hamilton syringe (10 µl)

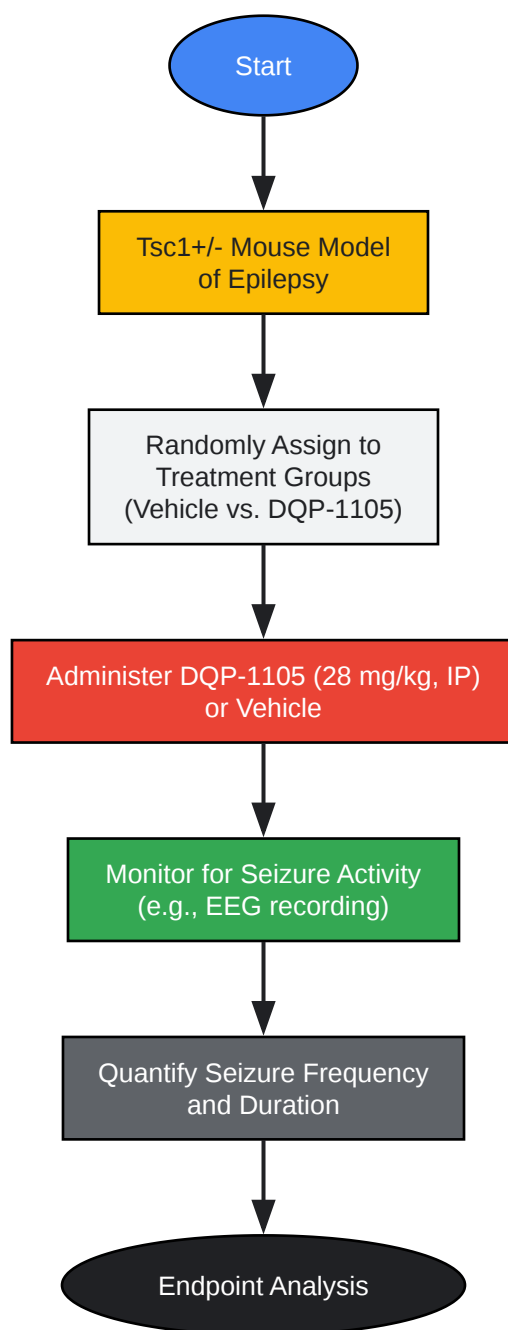
- 30-gauge needle
- Polyethylene tubing
- Cotton swabs

Procedure:

- Prepare the injection apparatus: Detach a 30-gauge needle from its hub and insert it into polyethylene tubing attached to a Hamilton syringe.
- Weigh the pup: Accurately weigh the neonatal mouse.
- Calculate Injection Volume: The injection volume is typically around 10 $\mu\text{l/g}$ of body weight. [\[6\]](#)
- Restrain the pup: Gently hold the pup in a supine position.
- Inject the solution: Insert the needle into the lower abdominal quadrant at a shallow angle and slowly inject the solution.
- Return to dam: After injection, gently place the pup back with its mother and littermates.
- Monitor: Observe the pup for any adverse effects.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of **DQP-1105** in a mouse model of epilepsy, such as the Tuberous Sclerosis Complex (TSC) model. [\[1\]](#)



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Caption: Workflow for assessing **DQP-1105** efficacy in a mouse model of epilepsy.

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